2-Anilinopyrimidine-5-carbaldehyde
Overview
Description
2-Anilinopyrimidine-5-carbaldehyde is a chemical compound with the molecular formula C11H9N3O . It has an average mass of 123.113 Da and a monoisotopic mass of 123.043259 Da .
Synthesis Analysis
A paper titled “Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives” describes the synthesis of 2-anilinopyrimidines . The synthesis involves the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives under microwave conditions .
Molecular Structure Analysis
The molecular structure of 2-Anilinopyrimidine-5-carbaldehyde consists of 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 1 freely rotating bond . It has a molar refractivity of 33.4±0.3 cm³ and a polarizability of 13.3±0.5 10^-24 cm³ .
Physical And Chemical Properties Analysis
2-Anilinopyrimidine-5-carbaldehyde has a density of 1.4±0.1 g/cm³, a boiling point of 372.7±34.0 °C at 760 mmHg, and a flash point of 179.2±25.7 °C . It also has a surface tension of 77.4±3.0 dyne/cm and a molar volume of 89.8±3.0 cm³ .
Scientific Research Applications
Photocatalytic Applications and Chemical Reactivity
One of the key areas where related compounds to 2-Anilinopyrimidine-5-carbaldehyde are applied is in the field of photocatalytic reactions. For example, titanium dioxide (TiO2) surfaces have been extensively studied for their photocatalytic properties, which include hydrogen production and pollutant degradation. This research is crucial for sustainable energy and environmental science. The photocatalytic chemistry on TiO2 surfaces highlights the mechanism of action of these reactions at the atomic and molecular levels, providing insight into how similar compounds might interact in photocatalytic processes (Guo et al., 2016).
Chemically Reactive Surfaces for Biomolecule Immobilization
Another significant application is the creation of chemically reactive surfaces for biomolecule immobilization and cell colonization. Plasma surface treatments or plasma polymerization can fabricate surfaces that contain reactive chemical groups, such as amine, carboxy, hydroxy, and aldehyde groups, which are essential for covalent immobilization of molecules or polymers. These technologies enable the development of bio-specific interfacial responses, crucial for medical implants and tissue engineering (Siow et al., 2006).
Cancer Research and Drug Development
In cancer research, compounds structurally related to 2-Anilinopyrimidine-5-carbaldehyde are part of the investigation into new treatments. For instance, fluoropyrimidines like 5-fluorouracil and capecitabine have been the mainstay in treating various malignancies. Research in this area focuses on understanding the pharmacogenetics behind drug efficacy and toxicity, aiming to personalize cancer treatment based on genetic profiles (Lam et al., 2016). Furthermore, studies on the cardiotoxic effects of fluoropyrimidine treatments emphasize the need for better understanding and managing these adverse reactions, highlighting the critical role of ongoing research in improving patient safety and treatment outcomes (More et al., 2021).
Safety And Hazards
The safety data sheet for 2-Anilinopyrimidine-5-carbaldehyde indicates that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Future Directions
While specific future directions for 2-Anilinopyrimidine-5-carbaldehyde are not mentioned in the search results, research developments in the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives suggest potential avenues for further exploration .
properties
IUPAC Name |
2-anilinopyrimidine-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c15-8-9-6-12-11(13-7-9)14-10-4-2-1-3-5-10/h1-8H,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNFHXIZSGIGYOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC=C(C=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901268707 | |
Record name | 2-(Phenylamino)-5-pyrimidinecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901268707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Anilinopyrimidine-5-carbaldehyde | |
CAS RN |
1080028-75-6 | |
Record name | 2-(Phenylamino)-5-pyrimidinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1080028-75-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Phenylamino)-5-pyrimidinecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901268707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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